molecular formula C14H16FNO2 B1605381 1-Acetyl-4-(4-fluorobenzoyl)piperidine CAS No. 25519-77-1

1-Acetyl-4-(4-fluorobenzoyl)piperidine

Cat. No.: B1605381
CAS No.: 25519-77-1
M. Wt: 249.28 g/mol
InChI Key: JCGSSOIJYPBNJE-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-fluorobenzoyl)piperidine is an organic compound with the molecular formula C14H16FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both acetyl and fluorobenzoyl functional groups

Preparation Methods

The synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, acetyl chloride, and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route:

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the process.

Chemical Reactions Analysis

1-Acetyl-4-(4-fluorobenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Acetyl-4-(4-fluorobenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases. Its structural features are optimized to enhance efficacy and reduce side effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-fluorobenzoyl)piperidine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-Acetyl-4-(4-fluorobenzoyl)piperidine can be compared with other piperidine derivatives:

    Piperine: Found in black pepper, piperine has a similar piperidine core but different functional groups. It is known for its bioavailability-enhancing properties.

    Donepezil: A drug used to treat Alzheimer’s disease, donepezil contains a piperidine ring and is known for its acetylcholinesterase inhibitory activity.

    Evodiamine: An alkaloid with a piperidine structure, evodiamine exhibits anticancer and anti-inflammatory properties.

    Uniqueness: this compound is unique due to its specific combination of acetyl and fluorobenzoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSSOIJYPBNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180218
Record name 1-Acetyl-4-(4-fluorobenzoyl)piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID80180218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-77-1
Record name 1-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-4-(4-fluorobenzoyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-4-(4-fluorobenzoyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-4-(4-fluorobenzoyl)piperidine
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Record name 1-ACETYL-4-(4-FLUOROBENZOYL)PIPERIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 93 g. (0.7 mole) of aluminum chloride in 150 ml. of fluorobenzene was stirred while 70 g. (0.37 mole) of 1-acetylisonipecotic acid chloride was added in small portions. After the addition was complete, the mixture was refluxed for one hour. The mixture was poured onto ice and the two layers separated. The aqueous layer was extracted twice with chloroform and the chloroform extracts were added to the organic layer. The organic solution was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and 73.7 g. (80%) of 1-acetyl-4-(p-fluorobenzoyl)piperidine was obtained as a crystalline residue. Recrystallization from ligroin-isopropyl ether gave a white crystalline product melting at 75°-78° C.
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.37 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-acetyl-isonipecotic acid chloride (2.0 g, 10.5 mmol) was slowly added to a stirring mixture of aluminum trichloride (2.8 g, 21.1 mmol) in fluorobenzene (10 mL). After the addition was completed, the mixture was refluxed for 1 h. The mixture was poured into ice and the resulting layers were separated. The aqueous layer was extracted twice with CH2Cl2 (2×30 mL) and the combined organic phase was dried and concentrated under reduced pressure to afford the title compound as an oil (1.3 g, 50%). 1H NMR (CDCl3): 1.5-1.7 (m, 1H), 1.7-2.0 (m, 3H), 2.104 (s, 3H), 2.813 (t, J=12.0 Hz, 1H), 3.15-3.3 (m, 1H), 3.4-3.55 (m, 1H), 3.902 (d, J=13.2 Hz, 1H), 4.574 (d, J=13.2 Hz, 1H), 7.145 (t, J=8.4 Hz, 2H), 7.967 (dd, J=5.7 & 8.4 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods III

Procedure details

70 g of 1-acetylisonipecotoyl chloride are slowly added to a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene. After total addition, the mixture is refluxed for one hour. The mixture is poured onto ice and the two resulting layers separate. The aqueous layer is extracted twice with chloroform and the extracts are added to the fluorobenzene which separated previously. The organic solution is dried and concentrated under reduced pressure leaving a crystalline white solid. The solid is recrystallized from a ligroindiisopropyl ether mixture, producing 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Acetic anhydride (2.32 g, 24.6 mmol) was added dropwise to a cold (0° C.) solution of (4-fluorophenyl)(piperidin-4-yl)methanone (5.00 g, 20.5 mmol) in DCM (33 mL) and triethylamine (10.0 mL, 71.8 mmol). The resulting mixture was removed from the ice bath after 5 minutes and stirred at room temperature for 2 hours. The reaction was then added to a mixture of 1 M aqueous K3PO4 (100 mL), H2O, and DCM. The layers were separated and the aqueous layer again extracted with DCM. The combined organic layers were dried (Na2SO4), filtered, concentrated under reduced pressure and chromatographed (DCM/EtOAc) to provide the title compound as a clear oil.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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